N,N-diethylpiperidine-1-carboxamide
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Overview
Description
N,N-diethylpiperidine-1-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its various applications in scientific research and industry. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylpiperidine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with diethylamine and a carboxylating agent such as phosgene or carbon dioxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-component reactions. These reactions can be catalyzed by ionic liquids, which offer advantages such as high yields, short reaction times, and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are typically employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-diethylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it can activate signaling pathways such as NF-κB and PI3K/Akt, leading to apoptosis in cancer cells . The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylpiperidine-3-carboxamide: Similar in structure but with a different position of the carboxamide group.
N,N-diethylnipecotamide: Another derivative of piperidine with similar applications.
Uniqueness
N,N-diethylpiperidine-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
59486-99-6 |
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Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N,N-diethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-3-11(4-2)10(13)12-8-6-5-7-9-12/h3-9H2,1-2H3 |
InChI Key |
YYERFRCBHRNMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCCCC1 |
Origin of Product |
United States |
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